molecular formula C12H13FN2S B11817149 5-(4-Fluoro-2-methylbenzyl)-4-methylthiazol-2-amine

5-(4-Fluoro-2-methylbenzyl)-4-methylthiazol-2-amine

Cat. No.: B11817149
M. Wt: 236.31 g/mol
InChI Key: NUTAHOMIXJWDEM-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-methylbenzyl)-4-methylthiazol-2-amine is a chemical compound that features a thiazole ring substituted with a 4-fluoro-2-methylbenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-2-methylbenzyl)-4-methylthiazol-2-amine typically involves the reaction of 4-fluoro-2-methylbenzyl bromide with 4-methylthiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-2-methylbenzyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Fluoro-2-methylbenzyl)-4-methylthiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-methylbenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluoro-2-methylbenzyl)-4-methylthiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both the fluoro and methyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H13FN2S

Molecular Weight

236.31 g/mol

IUPAC Name

5-[(4-fluoro-2-methylphenyl)methyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H13FN2S/c1-7-5-10(13)4-3-9(7)6-11-8(2)15-12(14)16-11/h3-5H,6H2,1-2H3,(H2,14,15)

InChI Key

NUTAHOMIXJWDEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CC2=C(N=C(S2)N)C

Origin of Product

United States

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